Cas no 1909336-03-3 (5-(hydroxymethyl)-5-methylpiperidin-2-one)

5-(hydroxymethyl)-5-methylpiperidin-2-one 化学的及び物理的性質
名前と識別子
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- 5-(hydroxymethyl)-5-methylpiperidin-2-one
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- MDL: MFCD29060276
- インチ: 1S/C7H13NO2/c1-7(5-9)3-2-6(10)8-4-7/h9H,2-5H2,1H3,(H,8,10)
- InChIKey: RZXLROKODJZSHO-UHFFFAOYSA-N
- ほほえんだ: N1CC(CO)(C)CCC1=O
5-(hydroxymethyl)-5-methylpiperidin-2-one 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-246976-0.1g |
5-(hydroxymethyl)-5-methylpiperidin-2-one |
1909336-03-3 | 95% | 0.1g |
$257.0 | 2024-06-19 | |
A2B Chem LLC | AW41101-500mg |
5-(hydroxymethyl)-5-methylpiperidin-2-one |
1909336-03-3 | 95% | 500mg |
$645.00 | 2024-04-20 | |
Enamine | EN300-246976-5g |
5-(hydroxymethyl)-5-methylpiperidin-2-one |
1909336-03-3 | 95% | 5g |
$2152.0 | 2023-09-15 | |
A2B Chem LLC | AW41101-2.5g |
5-(hydroxymethyl)-5-methylpiperidin-2-one |
1909336-03-3 | 95% | 2.5g |
$1566.00 | 2024-04-20 | |
Aaron | AR01C23D-10g |
5-(hydroxymethyl)-5-methylpiperidin-2-one |
1909336-03-3 | 95% | 10g |
$4413.00 | 2023-12-14 | |
Aaron | AR01C23D-50mg |
5-(Hydroxymethyl)-5-methylpiperidin-2-one |
1909336-03-3 | 95% | 50mg |
$265.00 | 2025-02-09 | |
Aaron | AR01C23D-5g |
5-(hydroxymethyl)-5-methylpiperidin-2-one |
1909336-03-3 | 95% | 5g |
$2984.00 | 2023-12-14 | |
A2B Chem LLC | AW41101-1g |
5-(hydroxymethyl)-5-methylpiperidin-2-one |
1909336-03-3 | 95% | 1g |
$818.00 | 2024-04-20 | |
1PlusChem | 1P01C1V1-50mg |
5-(hydroxymethyl)-5-methylpiperidin-2-one |
1909336-03-3 | 95% | 50mg |
$269.00 | 2024-06-17 | |
A2B Chem LLC | AW41101-100mg |
5-(hydroxymethyl)-5-methylpiperidin-2-one |
1909336-03-3 | 95% | 100mg |
$306.00 | 2024-04-20 |
5-(hydroxymethyl)-5-methylpiperidin-2-one 関連文献
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1. A broadband aggregation-independent plasmonic absorber for highly efficient solar steam generation†Zhongming Huang,Shengliang Li,Xiao Cui,Yingpeng Wan,Yafang Xiao,Shuang Tian,Hui Wang,Xiaozhen Li,Qi Zhao,Chun-Sing Lee J. Mater. Chem. A, 2020,8, 10742-10746
-
Samuel J. Rowley-Neale,Jamie M. Fearn,Dale A. C. Brownson,Graham C. Smith,Xiaobo Ji,Craig E. Banks Nanoscale, 2016,8, 14767-14777
-
Chieh-Jui Tsou,Chia-yin Chu,Yann Hung,Chung-Yuan Mou J. Mater. Chem. B, 2013,1, 5557-5563
-
Feng Shao,Jia Li,Jia-Ping Tong,Jian Zhang,Ming-Guang Chen,Zhiping Zheng,Rong-Bin Huang,Lan-Sun Zheng,Jun Tao Chem. Commun., 2013,49, 10730-10732
-
Xiong Zuo,Jun-Xin Wang,Shun-qin Chang,Qi-Di Wei,Ying Zhou Org. Chem. Front., 2019,6, 1485-1490
-
Reynaldo Villalonga Chem. Commun., 2020,56, 9974-9977
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Yi Ma,Zhengbo Han,Yongke He,Liguo Yang Chem. Commun., 2007, 4107-4109
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Yuling Mao,Meiqi Han,Caishun Chen,Xiudan Wang,Jianan Han,Yikun Gao,Siling Wang Nanoscale, 2021,13, 20157-20169
5-(hydroxymethyl)-5-methylpiperidin-2-oneに関する追加情報
Introduction to 5-(hydroxymethyl)-5-methylpiperidin-2-one (CAS No. 1909336-03-3)
5-(hydroxymethyl)-5-methylpiperidin-2-one, identified by the Chemical Abstracts Service Number (CAS No.) 1909336-03-3, is a significant compound in the field of pharmaceutical chemistry and medicinal research. This heterocyclic organic molecule has garnered attention due to its structural versatility and potential applications in drug development. The compound features a piperidine ring substituted with a hydroxymethyl group at the 5-position and a methyl group at the 5-methyl position, along with a carbonyl group at the 2-position. Such structural motifs are often exploited in the design of bioactive molecules, making this compound a valuable scaffold for further chemical modifications and pharmacological investigations.
The piperidine core is a privileged structure in medicinal chemistry, frequently found in biologically active compounds due to its ability to mimic the binding pockets of enzymes and receptors. The presence of both hydroxymethyl and methyl substituents introduces additional functional sites for chemical derivatization, enabling the synthesis of diverse analogs with tailored biological activities. This flexibility has made 5-(hydroxymethyl)-5-methylpiperidin-2-one a subject of interest for researchers exploring novel therapeutic agents.
In recent years, there has been a surge in research focused on developing small-molecule modulators for neurological disorders, infectious diseases, and cancer. The unique structural features of 5-(hydroxymethyl)-5-methylpiperidin-2-one suggest its potential utility in addressing these challenges. For instance, the hydroxymethyl group can participate in hydrogen bonding interactions, while the methyl group can influence steric complementarity, both critical factors in molecular recognition processes.
One of the most compelling aspects of this compound is its potential as a precursor for more complex pharmacophores. Researchers have been exploring its derivatives as inhibitors or activators of various biological targets. Notably, modifications at the hydroxymethyl position have been shown to modulate enzyme activity, while alterations at the methyl group can fine-tune receptor binding affinity. Such findings highlight the importance of 5-(hydroxymethyl)-5-methylpiperidin-2-one as a building block in synthetic chemistry.
The compound's reactivity also makes it an attractive candidate for exploring novel synthetic pathways. The presence of both an alcohol and a ketone functionality allows for diverse chemical transformations, including oxidation, reduction, and condensation reactions. These reactions can be leveraged to generate structurally diverse derivatives with unique pharmacological profiles. Recent advances in green chemistry have further encouraged the use of such versatile intermediates to develop sustainable synthetic routes.
From a computational chemistry perspective, 5-(hydroxymethyl)-5-methylpiperidin-2-one has been studied to understand its molecular interactions and binding modes. Molecular docking simulations have revealed that this compound can effectively engage with various biological targets, including enzymes and receptors implicated in human diseases. These studies not only provide insights into its potential therapeutic applications but also guide future modifications to enhance its bioactivity.
The synthesis of 5-(hydroxymethyl)-5-methylpiperidin-2-one has been optimized using modern catalytic methods to improve yield and purity. Transition-metal-catalyzed reactions have played a crucial role in achieving efficient functionalization at multiple sites within the molecule. Such methodologies align with the growing emphasis on sustainable and scalable synthetic processes in pharmaceutical manufacturing.
In conclusion, 5-(hydroxymethyl)-5-methylpiperidin-2-one (CAS No. 1909336-03-3) represents a promising compound with significant potential in pharmaceutical research. Its unique structural features, coupled with its reactivity and synthetic accessibility, make it an invaluable tool for drug discovery efforts aimed at addressing unmet medical needs. As research continues to uncover new applications for this molecule, it is likely to remain a cornerstone in medicinal chemistry investigations.
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